Methyl 3-acetyl-4-bromobenzoate
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Overview
Description
Methyl 3-acetyl-4-bromobenzoate is an organic compound with the molecular formula C10H9BrO3. It belongs to the class of aromatic esters and is commonly used in organic synthesis. The structure of the compound consists of a benzene ring attached to a carbonyl and ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-4-bromobenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 3-acetylbenzoate. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-4-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 3-acetyl-4-bromobenzoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other aromatic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-acetyl-4-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play key roles in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction reactions. The molecular pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-acetylbenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 4-bromobenzoate: Lacks the acetyl group, affecting its reactivity in oxidation and reduction reactions.
Methyl 3-bromobenzoate: Lacks the acetyl group, affecting its overall reactivity and applications.
Uniqueness
Methyl 3-acetyl-4-bromobenzoate is unique due to the presence of both the bromine atom and the acetyl group. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
methyl 3-acetyl-4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEZIPVFHCDBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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